molecular formula C3H9O5P B13688392 2-Methoxyethyl dihydrogen phosphate

2-Methoxyethyl dihydrogen phosphate

Cat. No.: B13688392
M. Wt: 156.07 g/mol
InChI Key: CKIDCAPNNGWMCC-UHFFFAOYSA-N
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Description

2-Methoxyethyl dihydrogen phosphate is an organic phosphate compound with the molecular formula C3H9O5P It is a colorless liquid that is soluble in water and commonly used in various chemical and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyethyl dihydrogen phosphate can be synthesized through the reaction of methoxyethanol with phosphoric acid. The reaction typically involves the following steps:

    Reactants: Methoxyethanol and phosphoric acid.

    Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

    Purification: The product is purified through distillation or recrystallization to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reactants and conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl dihydrogen phosphate undergoes various chemical reactions, including:

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of methoxyethanol and phosphoric acid.

    Esterification: It can react with alcohols to form esters, which are useful intermediates in organic synthesis.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Water and acidic or basic catalysts.

    Esterification: Alcohols and acid catalysts.

    Oxidation and Reduction: Various oxidizing and reducing agents, depending on the desired reaction.

Major Products Formed

    Hydrolysis: Methoxyethanol and phosphoric acid.

    Esterification: Various esters depending on the alcohol used.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

2-Methoxyethyl dihydrogen phosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in studies involving phosphorylation and dephosphorylation processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl dihydrogen phosphate involves its ability to participate in phosphorylation reactions. It can act as a phosphate donor in biochemical processes, transferring its phosphate group to other molecules. This property makes it valuable in studies of enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethyl phosphate: Similar in structure but contains a hydroxyl group instead of a methoxy group.

    Ethyl dihydrogen phosphate: Contains an ethyl group instead of a methoxy group.

    Methyl dihydrogen phosphate: Contains a methyl group instead of a methoxy group.

Uniqueness

2-Methoxyethyl dihydrogen phosphate is unique due to its methoxy group, which imparts different chemical properties compared to similar compounds

Properties

Molecular Formula

C3H9O5P

Molecular Weight

156.07 g/mol

IUPAC Name

2-methoxyethyl dihydrogen phosphate

InChI

InChI=1S/C3H9O5P/c1-7-2-3-8-9(4,5)6/h2-3H2,1H3,(H2,4,5,6)

InChI Key

CKIDCAPNNGWMCC-UHFFFAOYSA-N

Canonical SMILES

COCCOP(=O)(O)O

Related CAS

70700-21-9

Origin of Product

United States

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